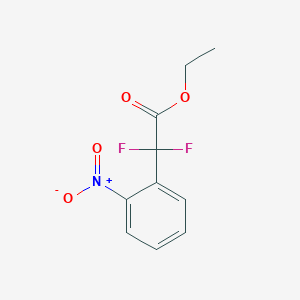

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate

Description

BenchChem offers high-quality Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-5-3-4-6-8(7)13(15)16/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQLOOXTLNMEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword: The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is a valuable research intermediate, combining the versatile reactivity of the nitro group with the unique stereoelectronic properties of the geminal difluoroacetate moiety. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of this compound, designed for researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis: The Rationale

The synthesis of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate can be approached through several strategic disconnections. A highly effective and convergent approach is the nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This strategy is predicated on the activation of an aromatic ring towards nucleophilic attack by the presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a suitable leaving group.[4][5]

In our proposed synthesis, the key transformation involves the reaction of a suitable 2-nitro-substituted benzene derivative with an enolate of ethyl difluoroacetate. The nitro group at the ortho position provides the necessary electronic activation for the substitution to proceed efficiently.

An alternative, though potentially more complex, approach could involve a Reformatsky-type reaction.[6][7][8] This would entail the formation of an organozinc reagent from ethyl bromodifluoroacetate, which would then react with a suitable electrophile.[9][10] However, the SNAr approach is often more direct for this class of compounds.

Proposed Synthetic Pathway and Experimental Protocol

The proposed synthesis of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is a two-step process commencing from commercially available 1-fluoro-2-nitrobenzene and ethyl difluoroacetate.

Caption: Proposed synthetic workflow for Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate.

Experimental Protocol

Materials:

-

Ethyl difluoroacetate (98%)[11]

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

1-fluoro-2-nitrobenzene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl difluoroacetate (1.0 equivalent) in anhydrous THF dropwise to the suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

SNAr Reaction: To the freshly prepared enolate solution at 0 °C, add a solution of 1-fluoro-2-nitrobenzene (1.2 equivalents) in anhydrous THF dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[12]

Caption: Comprehensive characterization workflow for the synthesized product.

| Technique | Expected Observations |

| ¹H NMR | Ethyl group: A triplet around 1.3 ppm (3H, -CH₃) and a quartet around 4.3 ppm (2H, -OCH₂-).[13] Aromatic protons: A complex multiplet pattern in the range of 7.5-8.2 ppm (4H) characteristic of an ortho-substituted nitrobenzene. |

| ¹³C NMR | Ethyl group: Resonances around 14 ppm (-CH₃) and 63 ppm (-OCH₂-). Carbonyl group: A signal around 165 ppm. Difluoromethyl carbon: A triplet (due to C-F coupling) around 115 ppm. Aromatic carbons: Six distinct signals in the aromatic region (120-150 ppm). |

| ¹⁹F NMR | A singlet is expected for the two equivalent fluorine atoms. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

| Technique | Expected m/z Values |

| HRMS (ESI+) | The calculated exact mass for C₁₀H₉F₂NO₄ [M+H]⁺. The observation of the molecular ion peak corresponding to this mass will confirm the molecular formula. |

| GC-MS | Will provide information on the purity and fragmentation pattern of the compound. Expected fragments may include the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and the nitro group (-NO₂).[14][15] |

Infrared (IR) Spectroscopy

IR spectroscopy will identify key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Strong absorption around 1750-1735 cm⁻¹ |

| N-O (Nitro) | Strong, characteristic absorptions around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹ |

| C-F | Strong absorptions in the 1100-1000 cm⁻¹ region |

| C-H (Aromatic) | Absorptions above 3000 cm⁻¹ |

Safety and Handling

Caution: This protocol involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

-

Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

-

1-fluoro-2-nitrobenzene: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

-

Anhydrous THF: Can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This technical guide outlines a robust and scientifically sound methodology for the synthesis and characterization of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate. The proposed SNAr approach offers a reliable route to this valuable research compound. The detailed characterization plan ensures the structural integrity and purity of the final product, providing a solid foundation for its application in further research and development endeavors.

References

- Vertex AI Search. (n.d.). 5-Fluoro-2-nitrophenylacetic acid synthesis - ChemicalBook.

- The Royal Society of Chemistry. (n.d.). Supplementary information for - The Royal Society of Chemistry.

- Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction.

- PSIBERG. (2023, November 30). Reformatsky Reaction: Mechanism, Variations & Applications.

- Wikipedia. (n.d.). Reformatsky reaction.

- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.

- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

- PubChem. (n.d.). Ethyl difluoroacetate | C4H6F2O2 | CID 9961.

- Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions.

- DASH (Harvard). (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−.

- PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions.

- L.S.College, Muzaffarpur. (2021, September 9). Reformatsky reaction.

- CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

- Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Advanced ChemBlocks. (n.d.). Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate 98% | CAS.

- Google Patents. (n.d.). CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof.

- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

- PubChem. (n.d.). Ethyl 2-nitrophenylacetate | C10H11NO4 | CID 595882.

- PMC - PubMed Central - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

- ChemicalBook. (2025, July 16). ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.

- ChemicalBook. (n.d.). 2,2-Difluoroethyl Acetate synthesis.

- BLDpharm. (n.d.). 698378-76-6|Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate.

- MySkinRecipes. (n.d.). Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.

- PubChem. (n.d.). Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | C10H9F2NO4 | CID 10586437.

- MySkinRecipes. (n.d.). ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.

- MySkinRecipes. (n.d.). 2,2-difluoro-2-(3-nitrophenyl)acetic acid.

- MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.

- Google Patents. (n.d.). CN104098444A - Preparation method of 2, 2-difluoroethanol.

- YouTube. (2021, September 3). NMR spectrum of ethyl acetate.

- CymitQuimica. (n.d.). Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate.

- MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.

- United States Biological. (n.d.). Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate - Data Sheet.

- ResearchGate. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).

- NIST WebBook. (n.d.). Difluoroacetic acid.

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. psiberg.com [psiberg.com]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. Reformatsky Reaction [organic-chemistry.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. m.youtube.com [m.youtube.com]

- 14. ajgreenchem.com [ajgreenchem.com]

- 15. Difluoroacetic acid [webbook.nist.gov]

"physical and chemical properties of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate"

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate

For the attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted physical and chemical properties of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds and established principles of physical organic chemistry to construct a reliable profile. This approach, rooted in comparative analysis, offers valuable insights for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

Introduction and Molecular Structure

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is a fluorinated organic compound featuring a 2-nitrophenyl group attached to a geminal difluoroacetate ethyl ester moiety. The strategic placement of the electron-withdrawing nitro group at the ortho position of the phenyl ring, combined with the two fluorine atoms on the alpha-carbon, is expected to confer unique electronic properties and reactivity upon the molecule. Such fluorinated building blocks are of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine can modulate properties such as lipophilicity, metabolic stability, and binding affinity.

Below is the two-dimensional structure of the molecule, along with a diagram illustrating its key functional groups.

Caption: Key Predicted Reactions of the Target Compound

Proposed Synthetic Pathway

A plausible method for the synthesis of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate would involve the reaction of a suitable 2-nitrophenyl precursor with an ethyl difluoroacetate synthon. A common approach in the synthesis of similar compounds is the Reformatsky-type reaction or related nucleophilic additions.

Hypothetical Experimental Protocol:

-

Preparation of the Nucleophile: Ethyl bromodifluoroacetate is reacted with activated zinc (or another suitable metal) in an aprotic solvent like THF to generate the corresponding organozinc reagent (a Reformatsky reagent).

-

Reaction with the Electrophile: 2-Nitrobenzaldehyde is added to the solution of the Reformatsky reagent. The nucleophilic difluoroenolate attacks the aldehyde carbonyl.

-

Workup and Oxidation: The reaction is quenched with an acidic aqueous solution. The resulting secondary alcohol is then oxidized to the corresponding ketone, which in this case is the target ester, using a mild oxidizing agent like PCC or a Swern oxidation.

-

Purification: The crude product is purified by column chromatography on silica gel.

Caption: Proposed Synthetic Workflow

Potential Applications

Based on the applications of structurally related compounds, Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate could serve as a valuable intermediate in several areas:

-

Pharmaceuticals: The 2-aminophenyl derivative, obtained after reduction of the nitro group, could be a precursor for the synthesis of various heterocyclic compounds with potential biological activity. Fluorinated compounds often exhibit enhanced pharmacological properties. [1]* Agrochemicals: The antibacterial and antifungal properties of some nitrophenyl compounds suggest potential applications in the development of new pesticides or herbicides. [1]* Materials Science: The unique electronic properties conferred by the fluorine and nitro groups could make this compound a useful building block for specialty chemicals and functional materials. [1]

Predicted Safety and Handling

Disclaimer: The following safety information is inferred from related compounds and is not based on direct experimental data for Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate. A comprehensive risk assessment should be conducted before handling this chemical.

-

Hazards:

-

Similar nitroaromatic compounds can be toxic and are often skin and eye irritants. [2][3] * Organofluorine compounds can have varied toxicological profiles, and some can be harmful if inhaled or absorbed through the skin.

-

Based on analogs, it may cause skin irritation, serious eye irritation, and respiratory irritation. [4][5]* Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Conclusion

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate represents an intriguing, albeit understudied, chemical entity. The predictive analysis presented in this guide, based on the known properties of analogous structures, provides a solid foundation for future research. The combination of the gem-difluoroester and the 2-nitrophenyl moieties suggests a rich chemical reactivity and a high potential for applications in medicinal chemistry and materials science. Experimental validation of the properties outlined herein is a necessary next step to fully unlock the potential of this promising molecule.

References

-

PubChem. Ethyl difluoroacetate. National Institutes of Health. Available from: [Link]

-

PubChem. Ethyl 2,2-difluoro-2-phenylacetate. National Institutes of Health. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. Available from: [Link]

-

National Center for Biotechnology Information. Toxicological Profile for Nitrophenols. In: RELEVANCE TO PUBLIC HEALTH. Available from: [Link]

Sources

- 1. Buy Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | 1803827-82-8 [smolecule.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ethyl 2,2-difluoro-2-phenylacetate | C10H10F2O2 | CID 10631860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 243656-25-9|Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Ethyl 2,2-difluoro-2-(nitrophenyl)acetates: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of ethyl 2,2-difluoro-2-(nitrophenyl)acetates, a class of compounds with significant potential in medicinal chemistry and drug development. Due to the prevalence of its para-substituted isomer in chemical sourcing and literature, this guide will focus on Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate , while also addressing the synthetic nuances and potential utility of the less common ortho- and meta-isomers, including the specifically requested Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate .

This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, characterization, and strategic application of these valuable building blocks.

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The difluoromethyl group (CF2), in particular, is of growing interest as it can act as a bioisostere for carbonyl groups, ethers, and other functionalities. When appended to an aromatic ring, as in the case of ethyl 2,2-difluoro-2-(nitrophenyl)acetates, it creates a versatile scaffold for the synthesis of novel therapeutic agents. The nitro group further enhances the synthetic utility of these molecules, serving as a precursor for an amino group, which can be readily functionalized.

Physicochemical Properties and Molecular Structure

A clear understanding of the physicochemical properties of these compounds is essential for their effective use in synthesis and drug design.

Focus Compound: Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate

The para-substituted isomer is a well-characterized and commercially available compound.

| Property | Value | Source |

| CAS Number | 243656-25-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉F₂NO₄ | [1][2] |

| Molecular Weight | 245.18 g/mol | [4] |

| Appearance | White solid | [4] |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8°C | [4] |

Molecular Structure:

-

IUPAC Name: ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate[2]

-

SMILES: CCOC(=O)C(F)(F)C1=CC=C([O-])C=C1[2]

-

InChI: InChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3

The Elusive Isomer: Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate

As of the latest literature review, a specific CAS number for Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate has not been readily identified in major chemical databases. This suggests that this particular isomer is not as commonly synthesized or commercially available as its para-counterpart. The synthetic challenges associated with the ortho-isomer will be discussed in the synthesis section of this guide.

Synthesis of Ethyl 2,2-difluoro-2-(nitrophenyl)acetates

The synthesis of α,α-difluoro-α-arylacetates presents unique challenges due to the need for controlled introduction of the difluoromethyl group.

General Synthetic Strategies

The preparation of these compounds typically involves the formation of the difluoroacetate moiety on a pre-functionalized nitrophenyl ring. A common approach is the difluorination of a suitable precursor.

Caption: General synthetic workflow for Ethyl 2,2-difluoro-2-(nitrophenyl)acetates.

Plausible Synthesis of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate

Hypothetical Protocol:

-

Reaction of 2-nitrobenzaldehyde with a difluoroenol ether or a related difluoro-nucleophile: This would be a direct approach to introduce the difluoroacetate moiety.

-

Oxidative esterification: The resulting intermediate would then be oxidized and esterified to yield the final product.

Causality behind Experimental Choices:

-

Starting Material: 2-nitrobenzaldehyde is a readily available and inexpensive starting material.

-

Difluorination Strategy: The choice of difluorinating agent is critical. Reagents such as those derived from fluoroform (HCF3) or other sources of the "CF2" unit would be explored.

-

Reaction Conditions: The reaction would likely require anhydrous conditions and an inert atmosphere to prevent side reactions. The steric hindrance from the ortho-nitro group may necessitate harsher reaction conditions (higher temperatures, longer reaction times) compared to the para-isomer.

Characterization and Quality Control

The structural confirmation and purity assessment of the final product are paramount.

Recommended Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure elucidation. The ¹⁹F NMR will show a characteristic signal for the CF₂ group, and its coupling to adjacent protons will be diagnostic.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the ester carbonyl (C=O) and the nitro group (NO₂).

Applications in Drug Development

Ethyl 2,2-difluoro-2-(nitrophenyl)acetates are valuable intermediates in the synthesis of more complex molecules for pharmaceutical research.[4]

As a Versatile Building Block

The true utility of this scaffold lies in the subsequent transformations of the nitro group.

Caption: Synthetic utility of Ethyl 2,2-difluoro-2-(nitrophenyl)acetate.

Protocol for Nitro Group Reduction:

-

Dissolution: Dissolve Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the corresponding aniline derivative.

Trustworthiness of the Protocol: This is a standard and highly reliable method for the reduction of aromatic nitro groups, known for its high yield and clean conversion.

Potential Therapeutic Areas

The resulting aminophenyl difluoroacetate can be further elaborated to target a wide range of biological targets. The difluoromethyl group can enhance metabolic stability and binding affinity, making these scaffolds attractive for the development of:

-

Enzyme inhibitors

-

Receptor modulators

-

Anticancer agents

-

Antiviral compounds

Conclusion

Ethyl 2,2-difluoro-2-(nitrophenyl)acetates, particularly the para-isomer, are valuable and versatile building blocks for medicinal chemistry. While the synthesis of the ortho-isomer presents greater challenges, the potential for creating novel molecular architectures for drug discovery remains high. This guide provides a foundational understanding of the synthesis, properties, and applications of these compounds, empowering researchers to leverage their unique characteristics in the pursuit of new therapeutic agents.

References

-

MySkinRecipes. ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. [Link]

Sources

A Comprehensive Spectroscopic Analysis of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate: An In-depth Technical Guide

Introduction

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The incorporation of a geminal difluoro group adjacent to an aromatic ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of an ortho-nitro group further modulates its electronic and steric properties. A thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and for understanding its structure-activity relationships.

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate. While a complete set of publicly available experimental data for this specific ortho-isomer is limited, this guide will leverage data from structurally similar compounds and established spectroscopic principles to provide a robust and scientifically grounded interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Data Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each unique carbon atom. A sufficient number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: A direct observation experiment without proton decoupling is often performed initially to observe fluorine-proton couplings. A proton-decoupled experiment can then be run to simplify the spectrum.

Workflow for NMR Data Acquisition and Analysis

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons of the 2-nitrophenyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.0-8.2 | d | 1H | Ar-H | The proton ortho to the nitro group is expected to be the most deshielded due to the strong electron-withdrawing nature of the NO₂ group. |

| ~7.6-7.8 | m | 2H | Ar-H | The remaining aromatic protons will appear as a complex multiplet in this region. |

| ~7.4-7.6 | m | 1H | Ar-H | The proton para to the nitro group will be in this region. |

| ~4.4 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are adjacent to an oxygen atom, shifting them downfield. The signal is split into a quartet by the neighboring methyl group.[1] |

| ~1.4 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene group.[1] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~163 (t) | C=O | The carbonyl carbon of the ester is expected in this region. It will appear as a triplet due to coupling with the two adjacent fluorine atoms. |

| ~148 | Ar-C (C-NO₂) | The carbon atom attached to the nitro group will be significantly deshielded. |

| ~134 | Ar-C | Aromatic carbon signal. |

| ~130 | Ar-C | Aromatic carbon signal. |

| ~128 | Ar-C | Aromatic carbon signal. |

| ~124 | Ar-C | Aromatic carbon signal. |

| ~115 (t) | -CF₂- | The carbon atom bonded to two fluorine atoms will be shifted significantly downfield and will appear as a triplet due to one-bond C-F coupling.[2] |

| ~64 | -OCH₂CH₃ | The methylene carbon of the ethyl group is attached to an oxygen atom. |

| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides valuable information about the fluorine environment in the molecule.[3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| ~ -95 to -110 | s | The two fluorine atoms are chemically equivalent and are not expected to show significant coupling to any protons. They will likely appear as a singlet. The chemical shift is typical for geminal difluoro compounds adjacent to an ester and an aromatic ring.[2][4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

-

Neat (for liquids): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

Predicted IR Absorption Bands

The IR spectrum of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is expected to show characteristic absorption bands for the ester, nitro, and aromatic functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| ~3100-3000 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on an aromatic ring. |

| ~2980-2850 | Medium | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the ethyl group. |

| ~1760 | Strong | C=O stretch (ester) | The strong electron-withdrawing effect of the adjacent difluoro group is expected to shift the carbonyl stretch to a higher wavenumber compared to a typical ester (~1735 cm⁻¹).[2] |

| ~1530 and ~1350 | Strong | N-O asymmetric and symmetric stretch (nitro) | These two strong bands are characteristic of a nitro group. |

| ~1200-1000 | Strong | C-F stretch | The C-F stretching vibrations typically appear in this region and are often strong and broad. |

| ~1250-1000 | Strong | C-O stretch (ester) | The C-O single bond stretches of the ester group. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

Sample Introduction:

-

The sample can be introduced directly via an infusion pump or as the eluent from a liquid chromatography (LC) or gas chromatography (GC) system.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum will show the molecular ion peak and several fragment ions. The molecular weight of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate (C₁₀H₉F₂NO₄) is 245.18 g/mol .[5]

| Predicted m/z | Assignment | Justification |

| 245 | [M]⁺ | Molecular ion peak. |

| 200 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the molecular ion. |

| 199 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical. |

| 172 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group. |

| 152 | [C₇H₄FNO₂]⁺ | Further fragmentation of the aromatic portion. |

| 122 | [C₇H₄O₂]⁺ | Loss of the nitro group from a fragment. |

| 76 | [C₆H₄]⁺ | Benzene ring fragment. |

Predicted Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway for Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a detailed and scientifically sound prediction of its NMR, IR, and MS spectra. This information is invaluable for researchers working on the synthesis, characterization, and application of this and related fluorinated compounds. The provided experimental protocols and data interpretation guidelines serve as a practical resource for scientists in the field.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

-

YouTube. (2021, September 3). NMR spectrum of ethyl acetate. Retrieved from [Link]

Sources

The Solubility Profile of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate, a compound of interest in contemporary drug discovery and development. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This document outlines the theoretical principles governing the solubility of this compound, provides a detailed experimental protocol for its empirical determination, and discusses the anticipated solubility in a range of common organic solvents. This guide is intended for researchers, chemists, and formulation scientists engaged in the preclinical and formulation stages of drug development.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a drug candidate from the laboratory to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount hurdle. Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the development of an effective oral dosage form. Conversely, understanding a compound's solubility in organic solvents is crucial for purification, crystallization, and the formulation of various delivery systems.

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is a molecule that presents a unique combination of functional groups, each contributing to its overall physicochemical profile. The presence of an ethyl ester, a difluorinated benzylic carbon, and a nitro-substituted aromatic ring creates a complex interplay of polarity, hydrogen bonding potential, and molecular interactions. A thorough understanding of its solubility is therefore not merely an academic exercise but a foundational requirement for its successful development as a therapeutic agent.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex intermolecular forces at play.[1][2] The overall solubility of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate will be a balance of the contributions from its constituent parts:

-

The Ethyl Ester Group (-COOEt): This group introduces a degree of polarity and the potential for dipole-dipole interactions. The carbonyl oxygen can act as a hydrogen bond acceptor.

-

The Difluoro Group (-CF2-): The highly electronegative fluorine atoms create a strong dipole at the benzylic carbon. While fluorine is not a strong hydrogen bond acceptor, the geminal difluoro group can influence the acidity of adjacent C-H bonds and the overall electronic distribution of the molecule.

-

The 2-Nitrophenyl Group (-C6H4NO2): The nitro group is a very strong electron-withdrawing group, making the aromatic ring electron-deficient.[3][4] This significantly increases the molecule's polarity and potential for dipole-dipole interactions. The oxygen atoms of the nitro group can also act as hydrogen bond acceptors. Aromatic nitro compounds are generally soluble in organic solvents.[3]

Based on these structural features, we can anticipate that Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate will exhibit moderate to good solubility in polar aprotic and moderately polar protic solvents. Its solubility in nonpolar solvents is expected to be limited due to the significant polarity imparted by the nitro and ester groups.

The following diagram illustrates the key intermolecular forces that will govern the solubility of the target compound.

Caption: Intermolecular forces influencing solubility.

Anticipated Solubility in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Acetone | Polar Aprotic | High | The polar aprotic nature of acetone will effectively solvate the polar regions of the molecule. |

| Acetonitrile | Polar Aprotic | High | Similar to acetone, acetonitrile's polarity will facilitate dissolution. |

| Dichloromethane (DCM) | Moderately Polar | High | DCM is a good solvent for a wide range of organic compounds and should readily dissolve the target molecule. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a powerful polar aprotic solvent capable of overcoming crystal lattice energy. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is another highly effective polar aprotic solvent, often used for poorly soluble compounds. |

| Ethanol | Polar Protic | Moderate to High | The polarity of ethanol will be favorable, though the hydrogen bonding network of the solvent might slightly hinder dissolution compared to aprotic solvents. |

| Ethyl Acetate | Moderately Polar | High | The "like dissolves like" principle is strong here, given the presence of an ethyl ester in both the solute and solvent. |

| Hexanes | Nonpolar | Low | The significant polarity of the nitro and ester groups will make the compound poorly soluble in nonpolar aliphatic hydrocarbons. |

| Isopropanol | Polar Protic | Moderate | Similar to ethanol, but its slightly larger size may marginally reduce its solvating power for this specific molecule. |

| Methanol | Polar Protic | Moderate to High | The most polar of the common alcohols, it should be an effective solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The cyclic ether structure of THF provides good solvating power for moderately polar compounds. |

| Toluene | Nonpolar (Aromatic) | Low to Moderate | While nonpolar, the aromatic character of toluene may allow for some pi-pi stacking interactions with the nitrophenyl ring, leading to slightly better solubility than in hexanes. |

| Water | Polar Protic | Very Low | The large organic structure and lack of significant hydrogen bond donating groups will result in poor aqueous solubility. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various solvents.

Materials and Equipment

-

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a shaker incubator

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the step-by-step process for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or on a stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

-

Sample Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Analytical Method:

-

Develop a sensitive and specific HPLC method for the quantification of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

-

Quantification:

-

Analyze the diluted samples by HPLC.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Conclusion

While specific experimental data is pending, a thorough theoretical analysis of the molecular structure of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate allows for robust predictions of its solubility profile. The presence of polar functional groups suggests good solubility in polar aprotic and moderately polar solvents, and limited solubility in nonpolar and aqueous media. The provided experimental protocol offers a reliable framework for obtaining precise quantitative solubility data, which is indispensable for guiding formulation development, purification strategies, and ultimately, the successful progression of this compound through the drug development pipeline.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28).

- Experiment: Solubility of Organic & Inorganic Compounds. No source provided.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. No source provided.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. No source provided.

- Physical properties of nitro compounds. CHEM-GUIDE.

- What Is A Nitro Functional Group? - Chemistry For Everyone. (2025, April 15). YouTube.

- An In-Depth Technical Guide to the Solubility of 2-Fluoroethyl fluoroacet

- Nitro compound. Wikipedia.

- NITRO COMPOUNDS. (2020, March 29). No source provided.

- Nitro compound | Uses, Examples, & Facts. (2025, December 12). Britannica.

- effect of solvent on 2-Fluoroethyl fluoroacet

- ethyl 2,2-difluoro-2-(4-nitrophenyl)

- Ethyl 2,2-difluoro-2-phenylacetate | C10H10F2O2 | CID 10631860. PubChem.

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

- Solubility Factors When Choosing a Solvent | News & Announcements. Cayman Chemical.

- Why Does Polarity Affect Compound Solubility Behavior? (2025, December 6). YouTube.

- Ethyl 2,2-difluoro-2-(4-nitrophenyl)

- Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | C10H9F2NO4 | CID 10586437. PubChem.

- Chemical Properties of 2,2-Difluoroethyl acet

- Ethyl 2,2-Difluoro-2-(4-nitrophenyl)

- Ethyl 2,2-difluoro-2-(2-methoxyphenyl)

- ethyl 2,2-difluoro-2-(4-nitrophenyl)

Sources

The Strategic Utility of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate has emerged as a pivotal building block in contemporary organic synthesis, particularly in the construction of fluorinated heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of a gem-difluoro moiety and a nitro group on the arylacetic acid scaffold imparts unique reactivity, enabling access to complex molecular architectures that are otherwise challenging to synthesize. This guide provides an in-depth exploration of the synthesis, key transformations, and mechanistic underpinnings of reactions involving this versatile reagent. A primary focus is placed on its application in the synthesis of 3,3-difluorooxindoles, a privileged structural motif in medicinal chemistry. Detailed experimental protocols and mechanistic discussions are provided to equip researchers with the practical and theoretical knowledge required to effectively utilize this powerful synthetic tool.

Introduction: The Emergence of a Fluorinated Workhorse

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] Increased metabolic stability, enhanced binding affinity, and altered lipophilicity are just a few of the benefits that have driven the widespread adoption of fluorinated building blocks in drug discovery.[2] The trifluoromethyl group has been a mainstay in this regard, but the gem-difluoro unit is gaining increasing attention for its ability to act as a bioisostere for carbonyl groups and other functionalities.[3][4]

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate stands at the crossroads of several key synthetic strategies. The ester functionality provides a handle for further manipulation, while the gem-difluoro group offers a stable yet influential stereoelectronic element. Crucially, the ortho-nitro group serves as a latent amino group, primed for reductive cyclization to furnish heterocyclic systems. This guide will illuminate the synthetic pathways to this valuable reagent and delve into its most significant application: the preparation of 3,3-difluorooxindoles.

Synthesis of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate: A Proposed Pathway

Proposed Synthetic Workflow

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate and its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This technical guide provides an in-depth literature review of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate and its analogs, a class of compounds with significant potential in drug discovery. We will explore the synthetic methodologies for accessing these molecules, delve into their structural and spectroscopic characterization, and discuss their potential biological activities and applications, particularly in the realms of anticancer and antimicrobial research. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, providing both theoretical insights and practical guidance.

Introduction: The Flourishing Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly influence their biological activity.[1] The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2] The difluoromethyl group (-CF2-), in particular, is of growing interest as it can act as a bioisostere for hydroxyl, thiol, and amine functionalities, thereby modulating the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[2] This guide focuses on a specific class of difluoromethylated compounds, Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate and its analogs, which combine the advantageous properties of the difluoroacetate moiety with the diverse reactivity of the nitroaromatic scaffold.

Synthesis of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate and its Analogs

The synthesis of α,α-difluoro-α-arylacetates can be achieved through various synthetic strategies. One of the most prominent and versatile methods is the Reformatsky reaction , which involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[3][4][5]

Proposed Synthetic Protocol: A Modified Reformatsky Approach

Experimental Protocol: Synthesis of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate

-

Materials: 2-Nitrobenzaldehyde[7], Ethyl bromodifluoroacetate, Activated Zinc dust, Anhydrous Tetrahydrofuran (THF), 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Diethyl ether, Ethyl acetate, Hexanes.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.5 eq).

-

Under a nitrogen atmosphere, add anhydrous THF to the flask.

-

A solution of 2-nitrobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF is added dropwise to the zinc suspension with vigorous stirring.

-

The reaction mixture is gently heated to initiate the reaction, and then maintained at a gentle reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate.

-

Causality Behind Experimental Choices:

-

Activated Zinc: Activation of zinc, typically with iodine or dilute HCl, is crucial to remove the passivating oxide layer and ensure efficient reaction initiation.

-

Anhydrous Conditions: The organozinc intermediate is moisture-sensitive; therefore, anhydrous solvents and a nitrogen atmosphere are essential to prevent quenching of the reagent.

-

Slow Addition: Dropwise addition of the aldehyde and haloester helps to control the exothermic reaction and prevent the formation of byproducts.

-

Acidic Workup: The acidic workup protonates the intermediate zinc alkoxide to yield the desired β-hydroxy ester, which in this case is the target product after dehydration (which can sometimes occur spontaneously or be induced).

Diagram of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate.

Spectroscopic Characterization

| Spectroscopic Data for Analogous Ethyl 2,2-difluoro-2-arylacetates | |

| Technique | Expected Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H NMR | * Ethyl Ester Protons: Quartet at ~4.3 ppm (2H, OCH₂) and a triplet at ~1.3 ppm (3H, CH₃). |

-

Aromatic Protons: Multiplets in the range of 7.5-8.5 ppm, with specific splitting patterns depending on the substitution of the phenyl ring. | | ¹³C NMR | * Carbonyl Carbon: Signal around 164 ppm, appearing as a triplet due to coupling with the two fluorine atoms (J ≈ 33 Hz).

-

Difluorinated Carbon: A triplet around 116 ppm with a large C-F coupling constant (J ≈ 250 Hz).

-

Aromatic Carbons: Signals in the aromatic region (120-150 ppm). | | ¹⁹F NMR | * A single signal, likely a triplet due to coupling with the benzylic proton if present, or a singlet if no adjacent protons. For the title compound, a singlet is expected. The chemical shift would be in the region of -100 to -110 ppm relative to CFCl₃.[8][10][11] | | IR (Infrared) | * C=O Stretch (Ester): Strong absorption around 1765 cm⁻¹.

-

C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.

-

NO₂ Stretch: Strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). | | Mass Spec (MS) | * The molecular ion peak (M+) would be expected, along with characteristic fragmentation patterns including the loss of the ethoxy group (-OEt) and the nitro group (-NO₂). |

Potential Biological Activities and Applications

The combination of a nitroaromatic ring and a difluoroacetate moiety suggests a range of potential biological activities for Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate and its analogs.

Anticancer Potential

Nitroaromatic compounds have been investigated for their anticancer properties.[12][13] The nitro group can be bioreduced in hypoxic tumor environments to form reactive nitroso and hydroxylamine species, which can induce DNA damage and apoptosis in cancer cells. Furthermore, the presence of fluorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets. The ortho-position of the nitro group may influence the molecule's conformation and interaction with biological targets.[14]

Antimicrobial Activity

Nitro-containing compounds have a long history as antimicrobial agents.[15] Their mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radical species. The difluoromethyl group can further enhance the antimicrobial potential by increasing the compound's metabolic stability and cellular uptake.

Diagram of Potential Biological Action

Caption: Proposed mechanism of biological activity for nitroaromatic compounds.

Structure-Activity Relationships (SAR) and Future Directions

The exploration of analogs of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is crucial for understanding its structure-activity relationships (SAR).[16][17][18] Key modifications to consider for future drug development include:

-

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can modulate the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby influencing its biological activity.

-

Variation of the Ester Group: Replacing the ethyl ester with other alkyl or aryl groups can affect the compound's solubility, metabolic stability, and potential for prodrug strategies.

-

Modification of the Nitro Group Position: Moving the nitro group to the meta or para position will significantly alter the molecule's electronic and steric profile, likely leading to different biological activities.

By systematically synthesizing and screening a library of these analogs, researchers can identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties for further development as therapeutic agents.

Conclusion

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate and its analogs represent a promising class of compounds for drug discovery. Their synthesis, while requiring careful execution, is accessible through established methodologies like the Reformatsky reaction. The unique combination of the difluoroacetate and nitroaromatic moieties imparts these molecules with the potential for significant anticancer and antimicrobial activities. Further investigation into their synthesis, biological evaluation, and structure-activity relationships is warranted to fully unlock their therapeutic potential. This guide provides a foundational framework to stimulate and support such research endeavors.

References

- Angew. Chem. Int. Ed. 2018, 57, 8293.

-

Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (n.d.). Supporting Information An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. The Royal Society of Chemistry. Retrieved from [Link]

-

Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds a. (n.d.). Retrieved from [Link]

-

Reformatsky reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Reformatsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- WO 2017/025985 A1. (2017, February 16).

-

Reformatsky Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules (Basel, Switzerland), 25(8), 1909. [Link]

-

Structure Activity Relationship Of Drugs - Fvs. (n.d.). Retrieved from [Link]

-

Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchGate. (n.d.). Retrieved from [Link]

- CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents. (n.d.).

-

Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (n.d.). Retrieved from [Link]

-

Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. (n.d.). Retrieved from [Link]

-

Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved from [Link]

-

Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules (Basel, Switzerland), 28(12), 4668. [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

On Exploring Structure Activity Relationships - PMC - NIH. (2016, May 2). Retrieved from [Link]

-

Raimondi, M. V., Presentato, A., Li Petri, G., Buttacavoli, M., Ribaudo, A., De Caro, V., Alduina, R., & Cancemi, P. (2021). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Antibiotics (Basel, Switzerland), 10(11), 1332. [Link]

-

STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN - ASHP Publications. (n.d.). Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.). Retrieved from [Link]

-

Medina-Franco, J. L., & Yoo, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules (Basel, Switzerland), 27(11), 3624. [Link]

-

19F NMR Reference Standards:. (n.d.). Retrieved from [Link]

-

4,5-Difluoro-2-nitrobenzaldehyde | C7H3F2NO3 | CID 19957297 - PubChem. (n.d.). Retrieved from [Link]

-

2-Nitrobenzaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

-

2-Fluoro-4-nitrobenzaldehyde | C7H4FNO3 | CID 4562919 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]

- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. Reformatsky Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. biophysics.org [biophysics.org]

- 11. colorado.edu [colorado.edu]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fvs.com.py [fvs.com.py]

- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 18. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate

Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate, a compound of interest for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this molecule, this guide synthesizes critical safety information from structurally analogous compounds and the well-documented hazards associated with its core functional moieties: the ortho-nitroaromatic system and the α,α-difluoroester group. The causality behind each safety recommendation is explained to foster a deep understanding of the associated risks and to promote a culture of safety in the laboratory.

Introduction and Compound Profile

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is a multifaceted organic compound that holds potential as a building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the gem-difluoro group and the versatile reactivity of the nitroaromatic ring. However, these same features are responsible for the significant handling risks associated with this and related compounds. This guide aims to provide a robust framework for its safe utilization in a laboratory setting.

Compound Identity (Inferred):

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₂NO₄ | - |

| Molecular Weight | 245.18 g/mol | - |

| Appearance | Likely a solid or high-boiling liquid | General properties of similar compounds |

| Solubility | Expected to be soluble in common organic solvents | General properties of similar compounds |

Hazard Identification and Comprehensive Risk Assessment

The primary hazards associated with Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate arise from the synergistic interplay of its two key structural features: the ortho-nitro group on the phenyl ring and the gem-difluoro substitution alpha to the ester.

The "Ortho Effect" and Thermal Instability of Nitroaromatic Compounds

Nitroaromatic compounds are known for their energetic nature, and the position of the nitro group relative to other substituents significantly influences their stability. The presence of a substituent in the ortho position to a nitro group can lead to intramolecular interactions that dramatically lower the decomposition temperature, a phenomenon often referred to as the "ortho effect".[1] This can lead to rapid, exothermic decomposition, posing a significant risk of a runaway reaction, especially upon heating.

Studies on related ortho-substituted nitroaromatics have demonstrated that they are considerably more thermally labile than their meta and para isomers.[2] The decomposition of such compounds can be autocatalytic and may generate a large volume of gas, leading to a rapid pressure increase in a closed system.[3] It is therefore imperative to avoid heating this compound without a thorough risk assessment and appropriate engineering controls.

Toxicity of Nitroaromatic Compounds

Nitroaromatic compounds as a class are recognized for their toxicity. Many are suspected carcinogens and can be harmful if inhaled, ingested, or absorbed through the skin.[3] The nitro group can be metabolically reduced to form highly reactive intermediates that can damage cellular macromolecules.

Hazards of α,α-Difluoroorganic Compounds

The incorporation of fluorine atoms into an organic molecule can alter its chemical and toxicological properties. While the carbon-fluorine bond is strong, decomposition of fluorinated organic compounds, particularly in a fire, can release highly toxic and corrosive gases such as hydrogen fluoride (HF).[4] HF is a severe irritant to the respiratory system, eyes, and skin, and can cause deep, painful burns.

The ester functionality also presents a hazard, as it can be hydrolyzed under acidic or basic conditions, and the reactivity of the α,α-difluoroester moiety should be carefully considered in planning reactions.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate. The following PPE should be considered the minimum requirement:

-

Eye and Face Protection: Chemical splash goggles are essential. Given the potential for energetic decomposition, a full-face shield worn over safety glasses is strongly recommended, especially when working with larger quantities or during reactions involving heating.[5]

-

Hand Protection: Chemical-resistant gloves are required. Due to the aromatic and ester functionalities, nitrile gloves may offer adequate protection for incidental contact, but heavier-duty gloves such as butyl rubber or Viton should be considered for prolonged handling or in the event of a spill.[3][6] Always check the glove manufacturer's compatibility chart.

-

Body Protection: A flame-resistant laboratory coat is essential. For procedures with a higher risk of splashing or exposure, a chemical-resistant apron should be worn over the lab coat.[7]

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or dust.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to mitigate the risks associated with this compound.

Engineering Controls

-

Chemical Fume Hood: All weighing, transferring, and reactions involving this compound must be performed in a properly functioning chemical fume hood.[3]

-

Blast Shield: When performing reactions that involve heating or have the potential for gas evolution, the use of a blast shield is a necessary precaution.[3]

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Store in a cool, dry, well-ventilated area, away from heat sources and direct sunlight.[3]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong acids.[3] Store away from combustible materials.

Emergency Procedures

Proactive planning for potential emergencies is a cornerstone of laboratory safety.

Spills

-

Immediate Actions: Alert personnel in the immediate area and evacuate if necessary.[8] Eliminate all ignition sources.

-

Cleanup: For a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent such as vermiculite or sand.[9] The contaminated absorbent should be collected in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels for the initial absorption of a large spill.

-

Decontamination: After the bulk of the material has been removed, the area should be decontaminated with soap and water.[8]

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct stream of water, as it may spread the fire.

-

Hazards in a Fire: Be aware that thermal decomposition will likely produce toxic and corrosive gases, including oxides of nitrogen and hydrogen fluoride.[4] Firefighters should wear self-contained breathing apparatus (SCBA).

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocol: Reaction Quench and Workup

This section provides a detailed, step-by-step methodology for a common laboratory workflow involving a reaction with Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate, emphasizing the safety precautions at each stage.

Objective: To safely quench a reaction mixture containing Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate and perform an aqueous workup.

Materials:

-

Reaction mixture in a suitable flask.

-

Quenching solution (e.g., saturated aqueous ammonium chloride).

-

Extraction solvent (e.g., ethyl acetate).

-

Brine (saturated aqueous sodium chloride).

-

Anhydrous sodium sulfate.

-

Separatory funnel.

-

Beakers and Erlenmeyer flasks.

-

Rotary evaporator.

Procedure:

-

Preparation:

-

Ensure the work is conducted in a chemical fume hood.

-

Don all required PPE (safety glasses with face shield, flame-resistant lab coat, appropriate gloves).

-

Have a spill kit and appropriate fire extinguisher readily accessible.

-

-

Reaction Quenching:

-

Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the rate of any exothermic quenching process.

-

Slowly add the quenching solution dropwise via an addition funnel. Monitor for any signs of an uncontrolled exotherm or gas evolution.

-

-

Extraction:

-

Transfer the quenched reaction mixture to a separatory funnel.

-

Add the extraction solvent.

-

Stopper the funnel and invert gently to mix, periodically venting the funnel by pointing the stopcock away from yourself and others into the back of the fume hood. This is crucial to release any pressure buildup.

-

Allow the layers to separate.

-

Drain the aqueous layer and then the organic layer into separate flasks.

-

Repeat the extraction of the aqueous layer as required by the experimental protocol.

-

-

Washing:

-

Combine the organic extracts in the separatory funnel.

-

Wash the organic layer with brine to remove residual water.

-

Again, remember to vent the separatory funnel frequently.

-

-

Drying and Filtration:

-

Drain the washed organic layer into an Erlenmeyer flask.

-

Add anhydrous sodium sulfate to the organic solution to remove any remaining water.

-

Filter the drying agent.

-

-

Solvent Removal:

-

Concentrate the filtered organic solution using a rotary evaporator.

-

Ensure the bump trap is clean and the vacuum is applied gradually to prevent bumping.

-

The water bath of the rotary evaporator should be set to a temperature that is safe for the compound, avoiding excessive heat.

-

Visualizations

Caption: Safe experimental workflow for reaction workup.

Disposal Considerations

All waste containing Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate, including contaminated absorbents and disposable PPE, must be treated as hazardous waste. [9]It should be collected in a designated, sealed, and properly labeled container. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Conclusion